REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(Cl)(C(Cl)=O)=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1.C(NCC)C>C(Cl)Cl.CC(OCC)=O>[CH2:21]([N:20]([CH2:25][CH3:24])[C:5](=[O:7])[C:4]1[CH:8]=[C:9]([O:12][CH3:13])[CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[CH3:22]
|
Name
|
|
Quantity
|
6.61 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile were removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 300 ml of diethyl ether
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for another 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated K2CO3 solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2N NaOH and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C=CC(=C1)OC)OC)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.1 mmol | |
AMOUNT: MASS | 8.34 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |